Cas no 1582259-03-7 (Physaminimin C)

Physaminimin Cは、天然由来のアルカロイド化合物であり、特に植物のPhysalis属に含まれる生理活性成分です。その化学構造は複雑なインドール骨格を有し、抗酸化作用や抗炎症作用を示すことが研究で確認されています。本品は高純度(98%以上)で精製されており、安定性に優れているため、医薬品や化粧品原料としての応用が期待されます。また、細胞実験では、特定の癌細胞株に対する選択的な抑制作用も報告されており、創薬研究における有用性が注目されています。

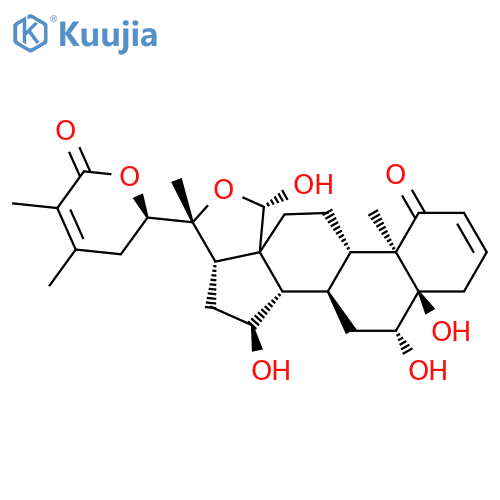

Physaminimin C structure

商品名:Physaminimin C

Physaminimin C 化学的及び物理的性質

名前と識別子

-

- AKOS040762555

- Physaminimin C

- 1582259-03-7

-

- インチ: InChI=1S/C28H38O8/c1-13-10-21(35-23(32)14(13)2)26(4)18-12-17(29)22-15-11-20(31)28(34)8-5-6-19(30)25(28,3)16(15)7-9-27(18,22)24(33)36-26/h5-6,15-18,20-22,24,29,31,33-34H,7-12H2,1-4H3

- InChIKey: UGYOZPGRLBJJDW-UHFFFAOYSA-N

- ほほえんだ: CC1=C(C)C(=O)OC(C1)C1(C)OC(O)C23CCC4C(CC(O)C5(O)CC=CC(=O)C45C)C2C(O)CC13 |c:1,26|

計算された属性

- せいみつぶんしりょう: 502.25666817g/mol

- どういたいしつりょう: 502.25666817g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 8

- 重原子数: 36

- 回転可能化学結合数: 1

- 複雑さ: 1080

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 12

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 134Ų

- 疎水性パラメータ計算基準値(XlogP): 1.1

Physaminimin C セキュリティ情報

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

Physaminimin C 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TargetMol Chemicals | TN5318-5mg |

Physaminimin C |

1582259-03-7 | 5mg |

¥ 4890 | 2024-07-19 | ||

| TargetMol Chemicals | TN5318-1 mL * 10 mM (in DMSO) |

Physaminimin C |

1582259-03-7 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 7430 | 2023-09-15 | |

| TargetMol Chemicals | TN5318-5 mg |

Physaminimin C |

1582259-03-7 | 98% | 5mg |

¥ 4,890 | 2023-07-10 | |

| TargetMol Chemicals | TN5318-1 ml * 10 mm |

Physaminimin C |

1582259-03-7 | 1 ml * 10 mm |

¥ 7430 | 2024-07-19 |

Physaminimin C 関連文献

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

1582259-03-7 (Physaminimin C) 関連製品

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 55290-64-7(Dimethipin)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量